6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine is a chemical compound with the molecular formula and a molecular weight of 337.59 g/mol. This compound is recognized for its role as a selective inhibitor of the Platelet-Derived Growth Factor Receptor (PDGFR) kinase pathway, which is significant in various biological processes including cell growth and differentiation.
This compound belongs to the class of pyrimidines, which are heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidines serve as important intermediates in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals . The specific compound in question is classified as a kinase inhibitor due to its ability to inhibit the activity of PDGFR, making it relevant in cancer research and therapeutic applications.
The synthesis of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine involves several steps that typically include the formation of the pyrimidine ring followed by the introduction of chlorine and iodine substituents. The process may utilize various starting materials and reagents, which can vary based on desired purity and yield. Specific reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in optimizing the synthesis .
The molecular structure of 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine features a pyrimidine ring substituted at positions 2, 5, and 6 with a methyl group, an iodine atom, and a chlorine atom respectively. The cyclopentyl group is attached to the nitrogen at position 4.
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine can undergo several types of chemical reactions:
The mechanism of action for 6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine primarily involves the inhibition of the PDGFR kinase pathway. By binding to the active site of PDGFR, this compound disrupts downstream signaling pathways that promote cell proliferation and survival, making it a candidate for therapeutic intervention in diseases characterized by aberrant PDGFR signaling, such as certain cancers.
6-Chloro-n-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine has several scientific applications:
Halogenated pyrimidines represent a cornerstone of rational drug design due to their enhanced binding characteristics and metabolic stability. The specific molecular architecture of 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine (CAS# 917895-66-0) exemplifies this strategic approach, featuring two distinct halogen atoms that confer unique electronic and steric properties. The chlorine at position 6 functions as an electron-withdrawing group that polarizes the pyrimidine ring, enhancing hydrogen bond acceptor capacity at adjacent nitrogen atoms. More significantly, the iodine atom at position 5 serves as an exceptional halogen bond donor that forms strong, directional interactions with biomolecular targets—particularly kinase ATP pockets and various epigenetic regulators [1] [3].
This compound's molecular weight of 337.59 g/mol and calculated log P of 2.3 situate it within optimal pharmacokinetic space for blood-brain barrier penetration and intracellular targeting. The strategic halogen placement enables selective protein interactions unattainable with non-halogenated analogs, as evidenced by binding affinity improvements of 10-100 fold in related systems. Iodine's large van der Waals radius (1.98 Å) creates distinctive hydrophobic contact surfaces while its polarizability supports weak but pharmacologically critical interactions with carbonyl oxygen atoms and aromatic residues [1] [4]. These properties have established halogenated pyrimidines as privileged scaffolds in oncology and antiviral therapeutics development.
Table 1: Physicochemical Profile of 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₀H₁₃ClIN₃ | Confirmed via high-resolution mass spectrometry |
Molecular Weight | 337.59 g/mol | Within optimal range for bioavailability and blood-brain barrier penetration |
Halogen Pattern | 5-Iodo, 6-chloro | Enables halogen bonding and metabolic stability |
Purity Specification | ≥95% | Research-grade material standard [4] |
Long-Term Storage | Cool, dry environment | Maintains stability of iodine-carbon bond [4] |
The cyclopentyl moiety appended to the pyrimidine's 4-amino group represents a sophisticated solution to bioavailability challenges in heterocyclic drug design. Unlike bulky aromatic systems, this aliphatic ring provides substantial hydrophobic contact surface (occupying ~80 ų) while maintaining conformational flexibility through rapid pseudorotation. This flexibility enables adaptive binding to protein targets with induced-fit requirements, particularly protein kinases where the cyclopentyl group nestles into hydrophobic pockets adjacent to the catalytic site. Computational analyses confirm this group contributes approximately 2.5 kcal/mol binding energy through favorable van der Waals contacts [1] [8] [10].
Complementing this feature, the methyl group at position 2 serves multiple functions: (1) It provides moderate steric shielding of the adjacent nitrogen, reducing oxidative metabolism; (2) The electron-donating effect (+I effect) modulates ring electronics to maintain nucleophilic susceptibility at C4 and C6; and (3) It occupies a spatial position that precludes unproductive binding conformations. When compared to unsubstituted pyrimidine counterparts, the methyl derivative demonstrates 3-fold enhanced plasma stability in preclinical models. This substitution strategy represents an evolution from early pyrimidine pharmacophores like 6-Chloro-2-methylpyrimidin-4-amine (CAS# 1749-68-4), which established the foundational benefits of C2 methylation [7].
Table 2: Comparative Analysis of Pyrimidine Substituent Effects
Compound | Key Substituents | Molecular Weight | Notable Properties |
---|---|---|---|
6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine | 2-Methyl, 5-Iodo, N-Cyclopentyl | 337.59 g/mol | Enhanced target affinity, metabolic stability [1] |
4-Chloro-6-cyclopentylpyrimidin-2-amine | 6-Cyclopentyl | 197.67 g/mol | Moderate kinase inhibition but rapid metabolism [10] |
6-Chloro-2-methylpyrimidin-4-amine | 2-Methyl | 143.57 g/mol | Foundational scaffold with limited target specificity [7] |
The development of 6-Chloro-N-cyclopentyl-5-iodo-2-methylpyrimidin-4-amine represents the culmination of three decades of iterative refinement in pyrimidine medicinal chemistry. First-generation pyrimidine therapeutics emerged in the 1980s with minimal substitution patterns (e.g., 4-aminopyrimidine cores), which provided proof-of-concept for kinase modulation but suffered from off-target effects and rapid clearance. The strategic incorporation of halogens began in earnest following X-ray crystallographic studies in the early 2000s that visualized halogen bonding interactions in protein-ligand complexes [4] [8].
The specific integration of iodine at position 5 emerged as a response to limitations observed in bromo- and chloro-analogs. While bromopyrimidines demonstrated improved affinity, their susceptibility to metabolic debromination proved problematic. Chlorine provided stability but lacked sufficient polarizability for strong halogen bonding. The iodine derivative addressed both concerns, with the C-I bond dissociation energy (~55 kcal/mol) providing exceptional metabolic stability while its polarizability enabled stronger target interactions. Concurrently, medicinal chemists recognized that N4-cyclopentyl substitution outperformed linear alkyl chains by enforcing a bioactive conformation through restricted rotation, while avoiding the pharmacokinetic liabilities of bulky aromatic systems [1] [8].
Modern synthetic approaches now enable precise regioselective halogenation, allowing the efficient production of this complex pharmacophore. The compound's current application in kinase inhibitor discovery programs—particularly against resistant cancer mutations—validates three decades of rational pyrimidine optimization. Its design represents a masterclass in balancing steric, electronic, and metabolic considerations within a compact molecular framework [3] [4].
Table 3: Evolutionary Timeline of Pyrimidine Pharmacophores
Generation | Time Period | Representative Compounds | Key Advancements |
---|---|---|---|
First | 1980s-1990s | Simple 4-aminopyrimidines | Established core kinase affinity but lacked specificity |
Second | Late 1990s | 2,4-Diamino-6-substituted pyrimidines | Introduced C6 hydrophobic groups for improved selectivity |
Third | Early 2000s | 5-Bromo-4,6-disubstituted pyrimidines | Leveraged halogen bonding but faced metabolic instability |
Current | 2010s-Present | 5-Iodo-N-cyclopentyl-2-methylpyrimidin-4-amines | Optimized halogen bonding with metabolic stability and 3D target engagement [1] [4] |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9